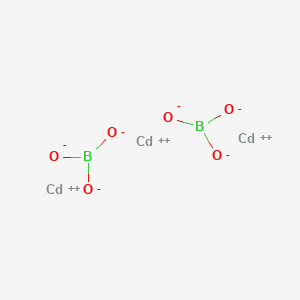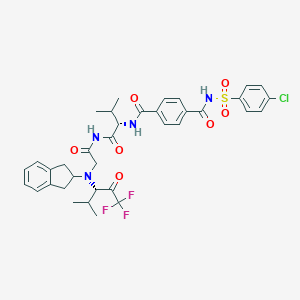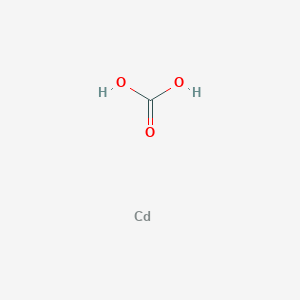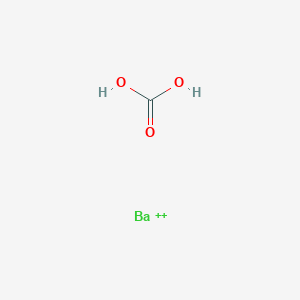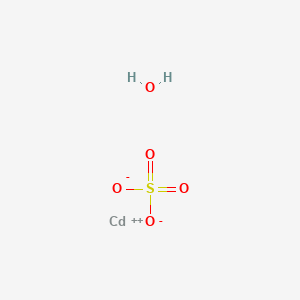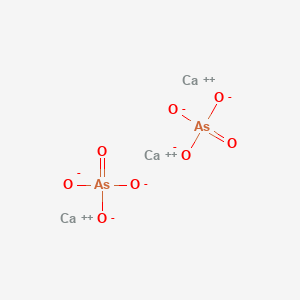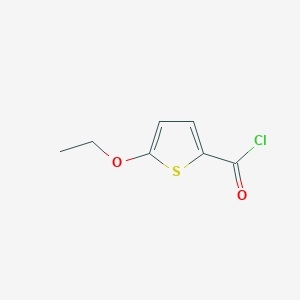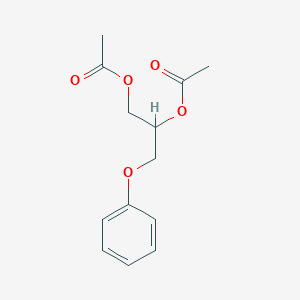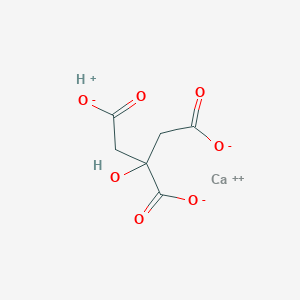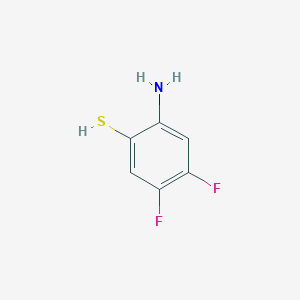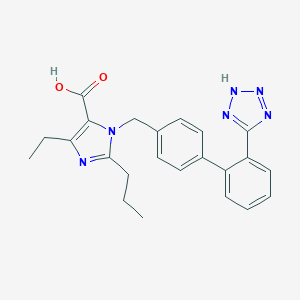
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid, also known as EMA401, is a small molecule drug that has been studied extensively for its potential use in the treatment of chronic pain. It is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to be effective in preclinical models of neuropathic pain.
作用機序
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid works by selectively blocking the AT2R, which is involved in the regulation of pain and inflammation. By blocking this receptor, 4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid reduces pain sensitivity and inflammation, leading to a reduction in chronic pain symptoms.
Biochemical and physiological effects:
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid has been shown to have a number of biochemical and physiological effects, including reducing inflammation, oxidative stress, and pain sensitivity. It has also been shown to have a positive effect on nerve regeneration and to improve motor function in preclinical models.
実験室実験の利点と制限
One of the main advantages of 4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid is its high selectivity for the AT2R, which reduces the risk of off-target effects. However, its complex synthesis process and high cost may limit its use in lab experiments.
将来の方向性
There are a number of potential future directions for research on 4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid, including:
1. Clinical trials to evaluate its efficacy in the treatment of chronic pain in humans.
2. Further studies to elucidate its mechanism of action and potential off-target effects.
3. Development of more efficient and cost-effective synthesis methods.
4. Exploration of its potential use in the treatment of other conditions, such as inflammation and neurodegenerative diseases.
合成法
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid is synthesized using a multi-step process that involves the coupling of various chemical intermediates to form the final product. The synthesis process is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.
科学的研究の応用
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid has been extensively studied in preclinical models of neuropathic pain and has shown promising results in reducing pain sensitivity. It has also been shown to be effective in reducing inflammation and oxidative stress, which are key factors in the development of chronic pain.
特性
CAS番号 |
139964-19-5 |
|---|---|
製品名 |
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid |
分子式 |
C23H24N6O2 |
分子量 |
416.5 g/mol |
IUPAC名 |
5-ethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C23H24N6O2/c1-3-7-20-24-19(4-2)21(23(30)31)29(20)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-25-27-28-26-22/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,30,31)(H,25,26,27,28) |
InChIキー |
OFYWYKMCRWMPPQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)CC |
正規SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)CC |
その他のCAS番号 |
139964-19-5 |
同義語 |
4-ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid DMP 811 DMP-811 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




